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molecular formula C11H12N2O2 B8663656 2-(3,3-Dimethylbut-1-ynyl)pyrimidine-5-carboxylic acid

2-(3,3-Dimethylbut-1-ynyl)pyrimidine-5-carboxylic acid

Cat. No. B8663656
M. Wt: 204.22 g/mol
InChI Key: CYLVYPBEAIVLIO-UHFFFAOYSA-N
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Patent
US07576099B2

Procedure details

A mixture 2-(3,3-dimethylbut-1-ynyl)pyrimidine-5-carbonitrile (1.0 g, 0.005 mol) and potassium hydroxide (2.8 g, 0.05 mol) in isopropanol (40 mL) and water (10 mL) was heated at reflux for three hours. The mixture was allowed to cool to room temperature and concentrated under vacuum. Water (200 mL) was added and the mixture was cooled to 0° C., then conc. HCl was added until a pH of 6 was obtained. The resulting off-white precipitate was collected by filtration and washed with water to give the product as a solid. m/z=205 (M+1).
Name
2-(3,3-dimethylbut-1-ynyl)pyrimidine-5-carbonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:14])([CH3:13])[C:3]#[C:4][C:5]1[N:10]=[CH:9]C(C#N)=[CH:7][N:6]=1.[OH-:15].[K+].[CH:17]([OH:20])([CH3:19])C>O>[CH3:1][C:2]([CH3:14])([CH3:13])[C:3]#[C:4][C:5]1[N:10]=[CH:9][C:19]([C:17]([OH:20])=[O:15])=[CH:7][N:6]=1 |f:1.2|

Inputs

Step One
Name
2-(3,3-dimethylbut-1-ynyl)pyrimidine-5-carbonitrile
Quantity
1 g
Type
reactant
Smiles
CC(C#CC1=NC=C(C=N1)C#N)(C)C
Name
Quantity
2.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
Water (200 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
conc. HCl was added until a pH of 6
CUSTOM
Type
CUSTOM
Details
was obtained
FILTRATION
Type
FILTRATION
Details
The resulting off-white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CC(C#CC1=NC=C(C=N1)C(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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